molecular formula C11H14N4O3S B6426796 1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one CAS No. 2199305-21-8

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one

Cat. No.: B6426796
CAS No.: 2199305-21-8
M. Wt: 282.32 g/mol
InChI Key: MYNOYSJYLDEOCU-UHFFFAOYSA-N
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Description

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the imidazolidinone moiety. Key steps include:

    Formation of Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Formation of Imidazolidinone Moiety: This step often involves the reaction of urea derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various thiazole-based drugs.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, including proline and various synthetic pyrrolidine-based drugs.

    Imidazolidinone Derivatives: Compounds featuring the imidazolidinone moiety, used in pharmaceuticals and materials science.

Uniqueness

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c16-9-12-2-5-15(9)11(17)14-4-1-8(7-14)18-10-13-3-6-19-10/h3,6,8H,1-2,4-5,7H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNOYSJYLDEOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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